molecular formula C13H7N5O2S B10957413 2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10957413
M. Wt: 297.29 g/mol
InChI Key: YTALDQLDTDLUOP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 4-nitrophenyl group. The presence of multiple nitrogen atoms and aromatic rings in its structure contributes to its potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of β-enaminoester derivatives with appropriate reagents to form the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .

Properties

Molecular Formula

C13H7N5O2S

Molecular Weight

297.29 g/mol

IUPAC Name

4-(4-nitrophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H7N5O2S/c19-18(20)9-3-1-8(2-4-9)11-15-12-10-5-6-21-13(10)14-7-17(12)16-11/h1-7H

InChI Key

YTALDQLDTDLUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=CS4)[N+](=O)[O-]

Origin of Product

United States

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